molecular formula C12H14BrFN2O B1391756 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine CAS No. 1000068-41-6

1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine

Cat. No. B1391756
M. Wt: 301.15 g/mol
InChI Key: GAXWPRUSCYXXLH-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” is a derivative of "4-Bromo-3-fluorobenzoyl chloride" . The latter is a compound with a molecular weight of 237.46 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” are not available, a related compound, “Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized by mixing “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid and heating the reaction to 80 °C for 3 days .

Scientific Research Applications

Structure and Vibrational Spectra

  • A study by Taşal & Kumalar (2012) examined the molecular structure, conformational stability, and vibrational frequencies of a molecule similar to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine, revealing insights into its stable conformations and theoretical and experimental geometries (Taşal & Kumalar, 2012).

Molecule Decomposition via Plasma Jet

  • Tanişli, Taşal, Şahin, & Dikmen (2019) investigated the decomposition of a related molecule using atmospheric pressure plasma treatment, observing changes in its structure and electronic transitions (Tanişli et al., 2019).

Electrospray-Active Derivatization Reagents

  • Nishio et al. (2007) developed new derivatization reagents for the determination of steroids, utilizing compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine in liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) methods (Nishio et al., 2007).

Fluorobenzoyl Protective Groups in Synthesis

  • Sjölin & Kihlberg (2001) explored fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis, showing reduced beta-elimination with fluorobenzoyl groups (Sjölin & Kihlberg, 2001).

Synthesis and Antimicrobial Activity

  • Saeed, Shaheen, Hameed, & Kazmi (2010) synthesized compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine and evaluated their in vitro antibacterial and antifungal activities (Saeed et al., 2010).

Multi-Component Hydrogen-Bonding Organic Salts

  • Research by Yu et al. (2015) explored the crystallization of 1-methylpiperazine with aromatic carboxylic acids, leading to the formation of multi-component hydrogen-bonding salts and diverse 3D net supramolecular architectures (Yu et al., 2015).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWPRUSCYXXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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